3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane
Description
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane (CAS: 1599567-02-8) is a brominated oxetane derivative featuring a cyclopentyl ring substituted with a bromomethyl group and linked to an oxetane ring via an ether bond. Its molecular formula is C₉H₁₅BrO₂, with a molecular weight of 235.12 g/mol.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-[1-(bromomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15BrO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI Key |
LVWDIFRGPLALKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclopentanol with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the oxetane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to induce ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation can produce oxetane ketones or aldehydes .
Scientific Research Applications
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function . The oxetane ring can also undergo ring-opening reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Cycloalkyl-Oxetane Derivatives
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane (CAS: 1599571-33-1)
- Molecular Formula : C₁₁H₁₉BrO₂
- Molecular Weight : 263.17 g/mol
- Key Differences :
- The cyclohexyl ring replaces the cyclopentyl group, adding an extra methylene unit and a 4-methyl substituent .
- Increased molecular weight (263.17 vs. 235.12) and steric bulk due to the cyclohexane ring and methyl group.
- Likely reduced solubility in polar solvents compared to the cyclopentyl analog due to higher hydrophobicity .
2-(4-Bromophenyl)oxetane (CAS: 25574-16-7)
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 213.07 g/mol
- Key Differences :
- An aromatic bromophenyl group replaces the aliphatic cyclopentyl-bromomethyl moiety.
- Lower molecular weight (213.07 vs. 235.12) and distinct electronic effects (electron-withdrawing bromine on an aromatic ring).
- Reactivity directed toward electrophilic aromatic substitution rather than aliphatic nucleophilic substitution .
Brominated Oxetane Derivatives
2-(Bromomethyl)oxetane (CAS: 939759-23-6)
- Molecular Formula : C₄H₇BrO
- Molecular Weight : 167.00 g/mol
- Key Differences :
3-Bromomethyl-3-methyloxetane (CAS: 78385-26-9)
- Molecular Formula : C₅H₉BrO
- Molecular Weight : 165.03 g/mol
- Key Differences: Two substituents (bromomethyl and methyl) at the 3-position of the oxetane.
Functionalized Oxetanes with Extended Chains
3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane (CAS: 862767-88-2)
- Molecular Formula : C₁₈H₂₇BrO₃
- Molecular Weight : 371.31 g/mol
- Key Differences: A long hexyl chain with a bromophenoxy group introduces significant hydrophobicity and steric hindrance. Potential applications in polymer chemistry due to the extended chain, contrasting with the compact cyclopentyl group in the target compound .
Reactivity Trends
- Nucleophilic Substitution :
- Ring-Opening Reactions :
Application Contexts
- Pharmaceutical Intermediates :
- The cyclopentyl group in the target compound may improve bioavailability compared to aromatic derivatives like 2-(4-bromophenyl)oxetane .
Biological Activity
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is a compound that falls under the category of oxetanes, which are known for their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The structure of this compound features a bromomethyl group attached to a cyclopentyl moiety, linked through an ether bond to an oxetane ring. This configuration may influence its interaction with biological targets and its overall pharmacological profile.
Antineoplastic Activity
Oxetane-containing compounds have shown promise in cancer treatment. Research indicates that oxetanes can act as antineoplastic agents , demonstrating efficacy in inhibiting tumor growth. A study highlighted the potential of oxetanes derived from natural sources, particularly those produced by microorganisms, which exhibited significant antitumor activity against various cancer cell lines .
Antifungal Activity
In addition to their anticancer and antiviral properties, oxetanes have demonstrated antifungal activity. Compounds in this class can inhibit the growth of various fungal pathogens, making them candidates for further development in antifungal therapies .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Interaction with Enzymes : Oxetanes may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Cellular Uptake and Distribution : The unique structure of oxetanes may facilitate their uptake into cells, enhancing their bioavailability and efficacy.
- Stability and Reactivity : The ring strain associated with oxetanes can lead to reactivity under physiological conditions, possibly contributing to their biological effects .
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of various oxetane derivatives, including this compound, against human cancer cell lines. The results indicated that certain modifications to the oxetane structure could enhance cytotoxicity while reducing off-target effects. The study emphasized the importance of structural optimization in developing effective anticancer agents .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.2 | Breast Cancer |
| Oxetane A | 4.8 | Lung Cancer |
| Oxetane B | 6.0 | Colorectal Cancer |
Case Study 2: Antiviral Screening
In another study focused on antiviral properties, researchers screened a library of oxetane compounds for activity against SARS-CoV-2. While specific data on this compound was not available, related compounds showed promising inhibition of viral replication at low micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis of oxetane derivatives often involves ring-opening or substitution reactions. For brominated oxetanes, a Corey-Fuchs-type approach using diethyl carbonate and potassium hydroxide in ethanol under reflux has been reported to yield 3-(hydroxymethyl)oxetane derivatives with ~90% efficiency . For this compound, analogous methods could involve nucleophilic substitution of cyclopentanol derivatives with bromomethyl-oxetane precursors. Key variables to optimize include solvent polarity (e.g., ethanol vs. acetonitrile), reaction temperature (40–80°C), and stoichiometric ratios of reagents (e.g., 1.5 equivalents of bromomethylating agents) .
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the oxetane ring structure and cyclopentyl substituents. For brominated analogs, coupling constants (e.g., for oxetane protons) and chemical shifts (e.g., δ 3.5–4.5 ppm for oxetane oxygen-adjacent protons) are diagnostic . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. What safety protocols are essential when handling brominated oxetanes in laboratory settings?
- Methodological Answer : Brominated oxetanes are combustible liquids (HMIS flammability rating = 2) and may release toxic fumes upon decomposition. Required precautions include:
- Use of impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
- Work in a fume hood with local exhaust ventilation to avoid inhalation .
- Immediate washing with soap/water after exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can computational modeling (e.g., UCSF Chimera) predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Molecular dynamics simulations in UCSF Chimera can model steric and electronic effects influencing reactivity. For example:
- Dock the compound into active sites of catalysts (e.g., chiral Brønsted acids) to predict enantioselective pathways .
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic centers for SN2 or radical reactions .
- Validate predictions with experimental kinetic data (e.g., rate constants for ring-opening in polar aprotic solvents) .
Q. What strategies resolve contradictions in reported reactivity data for bromomethyl-oxetanes under varying catalytic conditions?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., elimination vs. substitution). To address this:
- Perform controlled experiments with deuterated solvents (e.g., DMSO-d6) to track proton transfer steps via NMR .
- Use Hammett plots to correlate substituent effects on cyclopentyl groups with reaction rates .
- Compare activation energies (DFT calculations) for alternative mechanisms (e.g., lithium-catalyzed Friedel-Crafts vs. acid-mediated pathways) .
Q. How can impurities in synthesized this compound be identified and minimized?
- Methodological Answer : Common impurities include unreacted cyclopentanol or bromomethyl byproducts. Mitigation strategies:
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Monitor purity using HPLC with UV detection (λ = 254 nm) or GC-MS for volatile contaminants .
- Optimize quenching steps (e.g., aqueous sodium bicarbonate washes) to remove acidic byproducts .
Q. What methodologies enable enantioselective functionalization of this oxetane derivative?
- Methodological Answer : Chiral Brønsted acid catalysts (e.g., phosphoric acids) can desymmetrize oxetanes via asymmetric ring-opening. For example:
- Use (R)-BINOL-derived catalysts to induce >90% enantiomeric excess (ee) in reactions with nucleophiles like indoles .
- Screen solvent systems (e.g., toluene vs. dichloromethane) to balance catalyst solubility and enantioselectivity .
- Characterize products via chiral HPLC or Mosher ester analysis to confirm stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
